molecular formula C10H7F3N2O2 B13571461 5-(4-(Trifluoromethoxy)phenyl)oxazol-2-amine

5-(4-(Trifluoromethoxy)phenyl)oxazol-2-amine

Cat. No.: B13571461
M. Wt: 244.17 g/mol
InChI Key: IRIVTVQSWYWAOU-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)oxazol-2-amine: is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethoxy)phenyl)oxazol-2-amine typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired oxazole compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-(4-(Trifluoromethoxy)phenyl)oxazol-2-amine is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
  • 5-(4-Methoxyphenyl)oxazol-2-amine
  • 5-(4-Methylphenyl)oxazol-2-amine

Comparison: Compared to similar compounds, 5-(4-(Trifluoromethoxy)phenyl)oxazol-2-amine is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The trifluoromethoxy group also enhances the compound’s stability and lipophilicity, making it more suitable for certain applications .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)17-7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15)

InChI Key

IRIVTVQSWYWAOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)N)OC(F)(F)F

Origin of Product

United States

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